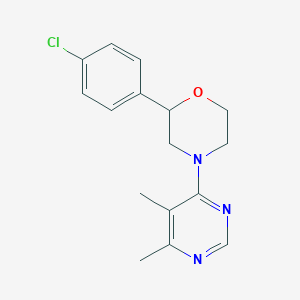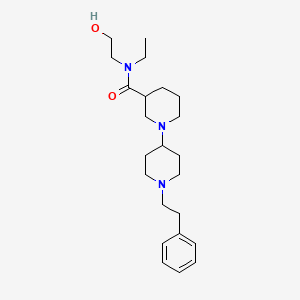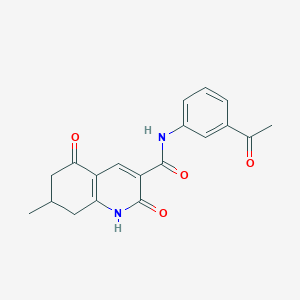![molecular formula C17H15NO2S B5303384 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole](/img/structure/B5303384.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole, also known as DM-BT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess unique properties that make it useful in the development of new drugs, as well as in the study of biological processes. In
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting these enzymes, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of tumors in vivo. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has also been found to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to possess anti-viral activity against several viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is its potent biological activity, which makes it a promising candidate for drug development. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, which could make it useful in the treatment of a range of diseases. However, one of the limitations of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is its low solubility in water, which could make it difficult to administer in vivo. Additionally, the compound has been found to exhibit cytotoxicity at high concentrations, which could limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole. One area of research could be the development of new analogs of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole with improved solubility and reduced cytotoxicity. Additionally, the compound could be further studied for its potential use in combination therapy with other drugs. Another area of research could be the study of the mechanism of action of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole in more detail, in order to identify new targets for drug development. Finally, the compound could be further studied for its potential use in the treatment of viral infections, particularly HIV-1 and herpes simplex virus.
Conclusion
In conclusion, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole is a compound that has been extensively studied for its potential use in drug development. The compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound also has limitations, including its low solubility in water and cytotoxicity at high concentrations. Despite these limitations, there are several future directions for the study of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole, including the development of new analogs, the study of its mechanism of action, and its potential use in the treatment of viral infections.
Synthesis Methods
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminothiophenol in the presence of a catalyst. The resulting product is then subjected to a second reaction with acetic anhydride to obtain 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole. This method has been found to be highly efficient and yields a high purity product.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. The compound has also been found to possess potent anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-[2-(3,4-dimethoxyphenyl)vinyl]-1,3-benzothiazole has been shown to possess anti-viral activity against several viruses, including HIV-1 and herpes simplex virus.
properties
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-19-14-9-7-12(11-15(14)20-2)8-10-17-18-13-5-3-4-6-16(13)21-17/h3-11H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOJCHQXFGESP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)

![3-(benzylthio)-6-(3-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5303318.png)



![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5303374.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)
![5-[4-(dimethylamino)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303390.png)
![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)
